

A Technical Guide to the In-Vitro Solubility and Stability of Clebopride Malate

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Compound of Interest

Compound Name: Clebopride

Cat. No.: B1669163

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This document provides a comprehensive technical overview of the solubility and stability characteristics of **clebopride** malate, a dopamine D2 receptor antagonist and 5-HT4 receptor partial agonist, for its effective use in in-vitro research settings. Accurate preparation of stock solutions and an understanding of the compound's stability are critical for generating reliable and reproducible experimental data.

Clebopride Malate: Solubility Profile

Clebopride malate is the malate salt of **clebopride**, formulated to enhance its aqueous solubility. The following tables summarize its solubility in various solvents commonly used for in-vitro studies. It is crucial to use fresh, anhydrous solvents, as moisture can significantly impact the solubility and stability of the compound^[1].

Table 1.1: Quantitative Solubility Data

Solvent	Concentration	Molar Equivalent	Notes	Source(s)
DMSO	100 mg/mL	~196.9 mM	Use fresh, anhydrous DMSO.	[1]
DMSO	34 mg/mL	~66.9 mM	Sonication is recommended to aid dissolution.	[2][3]
Water	33 mg/mL	~65.0 mM	-	[1]
Ethanol	12 mg/mL	~23.6 mM	-	

Molecular Weight of **Clebopride** Malate: 507.96 g/mol

Table 1.2: Qualitative Solubility Data

Solvent	Solubility Description	Source(s)
Water	Sparingly soluble	
Methanol	Sparingly soluble	
Anhydrous Ethanol	Slightly soluble	
Methylene Chloride	Practically insoluble	

Stability and Storage Recommendations

Proper storage is essential to maintain the integrity of **clebopride** malate. Degradation can lead to inaccurate concentration measurements and potentially confounding biological effects from degradation products.

Table 2.1: Recommended Storage Conditions

Format	Storage Temperature	Duration	Notes	Source(s)
Solid Powder	-20°C	3 years	Store under inert gas if possible.	
Stock Solution (in DMSO)	-80°C	6 - 12 months	Aliquot to avoid repeated freeze-thaw cycles.	
Stock Solution (in DMSO)	-20°C	1 month	For shorter-term storage.	

General Stability Considerations:

- **Moisture:** Keep the solid compound and stock solutions sealed and protected from moisture.
- **Light:** While specific photostability data is not readily available, it is best practice to protect stock solutions from light by using amber vials or wrapping containers in foil.
- **In-Vitro Metabolism:** Studies using rabbit liver homogenates have shown that **clebopride** can be metabolized via amide hydrolysis and N-debenzylation. Researchers using metabolically active cell systems (e.g., primary hepatocytes) should be aware of potential biotransformation.
- **Cell Culture Media Stability:** The stability of compounds in complex aqueous environments like cell culture media can be limited. Factors such as pH, temperature (typically 37°C), dissolved oxygen, and interaction with media components can lead to degradation over time. It is highly recommended to perform a stability test under specific experimental conditions (see Protocol 22.2).

Experimental Protocols & Workflows

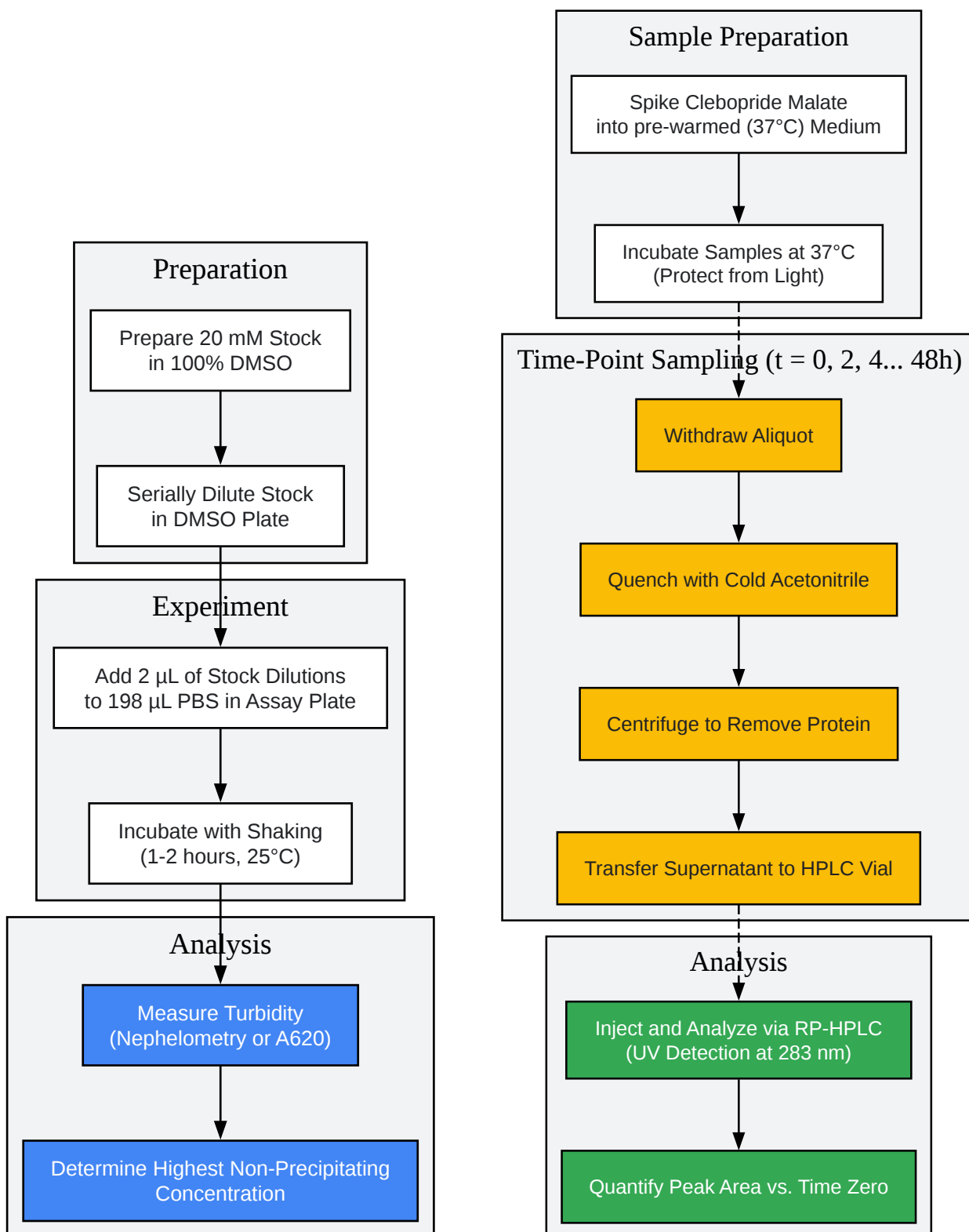
The following protocols provide standardized methods for assessing the solubility and stability of **clebopride** malate in an in-vitro laboratory setting.

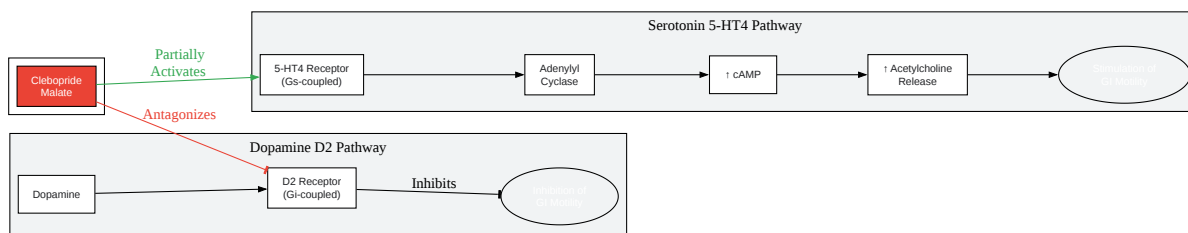
Protocol: Kinetic Solubility Assessment in Aqueous Buffer

This protocol determines the kinetic solubility of **clebopride** malate by rapidly precipitating it from a DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).

Methodology:

- **Prepare Stock Solution:** Create a high-concentration stock solution of **clebopride** malate (e.g., 20 mM) in 100% anhydrous DMSO.
- **Serial Dilution:** In a 96-well plate, perform a serial dilution of the DMSO stock.
- **Addition to Buffer:** Transfer a small, precise volume (e.g., 2 μ L) from the DMSO dilution plate to a 96-well plate containing the aqueous buffer (e.g., 198 μ L of PBS, pH 7.4). This maintains a constant final DMSO concentration (e.g., 1%).
- **Incubation:** Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
- **Measurement:** Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering (e.g., absorbance at 620 nm).
- **Data Analysis:** The kinetic solubility limit is the highest concentration that does not produce a significant increase in turbidity compared to the buffer-only control.





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